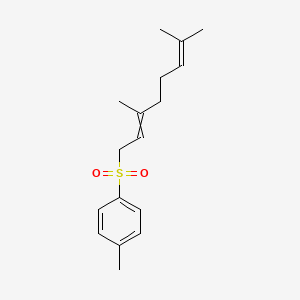
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène est un composé organique complexe caractérisé par ses caractéristiques structurelles uniques. Ce composé se distingue par son groupe sulfonyle lié à un système diène, qui est lui-même lié à un cycle méthylbenzène. La présence de composants aliphatiques et aromatiques dans sa structure en fait un sujet intéressant pour diverses études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la sulfonylation du 3,7-diméthylocta-2,6-diène, suivie d'une alkylation de Friedel-Crafts pour introduire la partie méthylbenzène. Les conditions de réaction exigent souvent l'utilisation d'acides ou de bases forts, ainsi que de catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de sulfonylation et d'alkylation à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou sur le système diène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont employés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des sulfures. Les réactions de substitution peuvent conduire à une variété de dérivés substitués.
Applications de la recherche scientifique
1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions et des voies biologiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris des polymères et des tensioactifs.
Mécanisme d'action
Le mécanisme par lequel 1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène exerce ses effets implique des interactions avec des cibles moléculaires et des voies. Le groupe sulfonyle peut participer à diverses réactions chimiques, influençant la réactivité du composé et ses interactions avec d'autres molécules. Le système diène et le cycle aromatique contribuent également à son comportement chimique, lui permettant de participer à une gamme de réactions et d'interactions.
Applications De Recherche Scientifique
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diene system and aromatic ring also contribute to its chemical behavior, allowing it to engage in a range of reactions and interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
3,7-Diméthylocta-2,6-diène-4-thiol : Structure similaire, mais contient un groupe thiol au lieu d'un groupe sulfonyle.
Chlorure de 4-méthylbenzènesulfonyle : Contient un groupe chlorure de sulfonyle lié à un cycle méthylbenzène.
1-(3,7-Diméthylocta-2,6-diène-1-yl)-4-méthylbenzène : Structure similaire, mais n'a pas le groupe sulfonyle.
Unicité
1-(3,7-Diméthylocta-2,6-diène-1-sulfonyl)-4-méthylbenzène est unique en raison de la combinaison de son groupe sulfonyle, de son système diène et de son cycle aromatique. Cette combinaison confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C17H24O2S |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(3,7-dimethylocta-2,6-dienylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3 |
Clé InChI |
YPBZFJKZSDUEID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
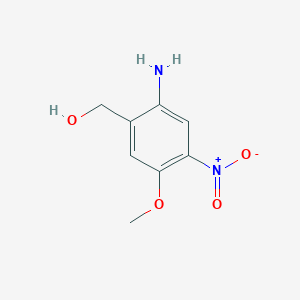
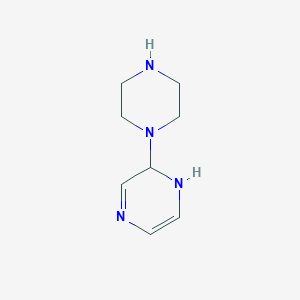
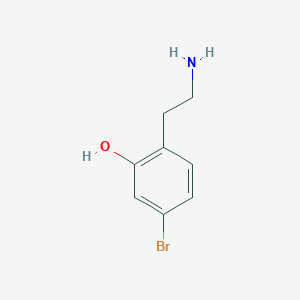
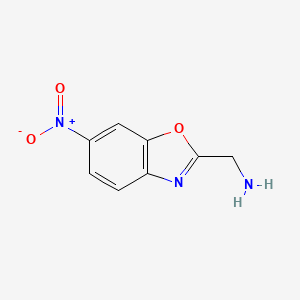
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)

![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728073.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
